Triisopropylantimony

OMVPE InSb epitaxy low-temperature deposition

Triisopropylantimony (TIPSb; CAS 73300-45-5) is an organometallic compound of antimony with the formula Sb(C₃H₇)₃, existing as a liquid at room temperature (boiling point 38–43 °C, density 1.2 g/mL). It serves primarily as a volatile antimony source for chemical vapor deposition (CVD), organometallic vapor phase epitaxy (OMVPE), and atomic layer deposition (ALD) of Sb-containing III-V semiconductors, thermoelectric materials, and chalcogenide phase-change films.

Molecular Formula C9H21Sb
Molecular Weight 251.02 g/mol
CAS No. 73300-45-5
Cat. No. B11724269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylantimony
CAS73300-45-5
Molecular FormulaC9H21Sb
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCC(C)[Sb](C(C)C)C(C)C
InChIInChI=1S/3C3H7.Sb/c3*1-3-2;/h3*3H,1-2H3;
InChIKeyRBEXEKTWBGMBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropylantimony (CAS 73300-45-5) – Low-Temperature Organometallic CVD/ALD Antimony Precursor


Triisopropylantimony (TIPSb; CAS 73300-45-5) is an organometallic compound of antimony with the formula Sb(C₃H₇)₃, existing as a liquid at room temperature (boiling point 38–43 °C, density 1.2 g/mL) [1]. It serves primarily as a volatile antimony source for chemical vapor deposition (CVD), organometallic vapor phase epitaxy (OMVPE), and atomic layer deposition (ALD) of Sb-containing III-V semiconductors, thermoelectric materials, and chalcogenide phase-change films [2]. Its synthesis involves the reaction of antimony trichloride with isopropyl Grignard or organolithium reagents, yielding a pyrophoric liquid that must be handled under inert atmosphere [2].

Workflow Low-temperature CVD/ALD antimony source for III-V and chalcogenide films
Chemistry Halide-free, non-methyl decomposition pathway reduces carbon doping risk
Handling Pyrophoric liquid; requires inert-atmosphere transfer and storage

Why Triisopropylantimony Cannot Be Interchanged with Trimethylantimony or Other Sb Precursors


Antimony precursors for vapor-phase deposition exhibit profound differences in thermal stability, decomposition mechanism, and by-product chemistry that directly govern film purity, growth temperature, and electrical properties. Triisopropylantimony (TIPSb) is engineered to decompose at substantially lower temperatures than trimethylantimony (TMSb) through a radical recombination pathway that avoids methyl-group generation, thereby eliminating carbon as a potential dopant source [1]. These chemically distinct behaviors mean that substituting TMSb, triethylantimony (TESb), or tris(dimethylamino)antimony (TDMASb) will alter the thermal budget, carbon background, and surface morphology of the deposited film—rendering generic substitution scientifically invalid without re-optimization of the process [2].

Factor
TIPSb (Target)
Generic Sb Precursors (e.g., TMSb)
Thermal decomposition
Pyrolyzes in low-temperature regime; supports deposition on thermally sensitive substrates
Requires substantially higher temperatures; may damage fragile substrates
Carbon doping pathway
Recombination to non-methyl products avoids carbon acceptors
Methyl radical release introduces carbon background; film electrical properties may shift
Halide contamination
Halide-free; no corrosion risk
Halide sources (e.g., SbCl₃) risk chlorine incorporation and interface degradation

Triisopropylantimony (73300-45-5) – Quantitative Differentiation Evidence for Scientific Procurement


Lower Decomposition Temperature Enables InSb OMVPE Growth at 300 °C vs. Trimethylantimony’s >425 °C Minimum

Triisopropylantimony pyrolyzes homogeneously in the range 250–350 °C with first-order kinetics [1], whereas trimethylantimony (TMSb) requires temperatures exceeding 500 °C for appreciable decomposition [2]. This enables organometallic vapor phase epitaxy (OMVPE) of InSb using TIPSb and trimethylindium (TMIn) at a substrate temperature as low as 300 °C—the lowest reported for a stable Sb source [3]. In contrast, TMSb fails to produce specular InSb epilayers below 425 °C under identical reactor conditions [4].

Decomposition temperature
Head-to-head
TIPSb pyrolysis: 250–350 °C
InSb OMVPE growth at 300 °C

vs. TMSb pyrolysis: >500 °C
growth ≥425 °C

Difference: pyrolysis reduced ≥150 °C; growth reduced ≥125 °C
Supports low-thermal-budget InSb OMVPE integration
Atmospheric-pressure OMVPE, TMIn co-reactant; reported specular epilayers at 350 °C
OMVPE InSb epitaxy low-temperature deposition

Sb–C Bond Activation Energy 30.8 kcal/mol vs. 55.9 kcal/mol for Trimethylantimony

Mass-spectrometric pyrolysis studies in He and D₂ atmospheres determined the Sb–C bond activation energy of triisopropylantimony to be 30.8 kcal/mol, compared to 55.9 kcal/mol for trimethylantimony [1]. The TIPSb decomposition was first-order, homogeneous, and independent of the ambient gas, whereas TMSb decomposition exhibited carrier-gas dependence and a significantly higher energy barrier [1].

Sb–C bond activation energy
Cross-study comparable
30.8 kcal/mol
vs. 55.9 kcal/mol for TMSb (45% reduction)
Lower energy barrier supports reduced-temperature pyrolysis
Sb–C homolysis, flow-tube reactor, He/D₂ ambients
precursor pyrolysis bond dissociation energy decomposition kinetics

Non-Methyl Decomposition Pathway Eliminates Carbon Acceptor Doping in GaSb Epilayers

Trimethylantimony (TMSb) decomposition releases methyl radicals that incorporate as carbon acceptors in III-V films, degrading electrical quality. Triisopropylantimony instead decomposes via recombination of isopropyl radicals to propylene (C₃H₆), propane (C₃H₈), and 2,3-dimethylbutane (C₆H₁₄) [1]. GaSb epilayers grown with TIPSb at 500 °C exhibit a background hole concentration of 2×10¹⁶ cm⁻³; low-temperature photoluminescence (PL) analysis identifies Sb vacancies as the acceptor, not carbon [2].

Carbon doping elimination
Class-level inference
GaSb hole concentration 2×10¹⁶ cm⁻³; PL confirms Sb-vacancy acceptor, no carbon peak
Carbon-free doping pathway in GaSb (class-level evidence)
Intrinsic vacancy control vs. extrinsic carbon; requires process-specific verification
carbon contamination GaSb photoluminescence acceptor identification

Demonstrated CVD of Functioning Ge₂Sb₂Te₅ (GST) Phase-Change Memory Films

Triisopropylantimony (TIPSb) has been employed together with tetraallylgermanium (TAGe) and diisopropyltelluride (DIPTe) in hot-wire chemical vapor deposition (HW-CVD) of Ge₂Sb₂Te₅ (GST) thin films [1]. The TIPSb-based process yielded stoichiometric GST films exhibiting a measurable resistive switching transition between low- and high-resistivity states, confirming suitability for nonvolatile phase-change memory device fabrication [1]. This contrasts with antimony halide (SbCl₃) approaches that risk chlorine incorporation and film corrosion.

GST phase-change memory
Supporting evidence
Resistive switching demonstrated; halide-free hot-wire CVD process
Supports halide-free GST CVD for phase-change memory research
HW-CVD, TAGe/TIPSb/DIPTe, 300–400 °C; functional film reported
phase-change memory GST thin film hot-wire CVD

Triisopropylantimony (73300-45-5) – Research and Industrial Application Scenarios Supported by Quantitative Evidence


Low-Thermal-Budget OMVPE of InSb for Infrared Focal Plane Arrays and High-Speed Transistors

The ability to grow specular InSb epilayers at 300–350 °C using TIPSb, versus the ≥425 °C requirement for TMSb [1], allows integration of InSb infrared detectors and high-electron-mobility transistors on temperature-sensitive substrates such as GaAs-on-Si or pre-processed CMOS wafers. The 77 K electron mobility of 6.3×10⁴ cm²/V·s achieved at 350 °C growth [2] is sufficient for detector-grade material without exceeding thermal budget constraints.

Carbon-Intrinsic GaSb Epitaxy for Thermophotovoltaic and Tandem Solar Cells

GaSb layers grown with TIPSb at 500 °C exhibit p-type conductivity dominated by Sb vacancies rather than carbon acceptors, as confirmed by photoluminescence [3]. This intrinsic doping mechanism enables reproducible growth of GaSb for thermophotovoltaic cells and GaSb/GaAs tandem structures, where uncontrolled carbon background from TMSb would compromise junction quality.

Halide-Free CVD of Ge₂Sb₂Te₅ for Phase-Change Memory (PCM) Manufacturing

TIPSb is directly compatible with tetraallylgermanium and diisopropyltelluride in hot-wire CVD processes to deposit functional GST thin films that exhibit the required amorphous–crystalline resistive switching, as demonstrated in J. Electrochem. Soc. 2011 [4]. This halide-free precursor combination avoids the corrosion, adhesion loss, and electrical instability associated with antimony chloride-based CVD, making TIPSb suitable for PCM device pilot production.

Application
Selection Property
Validation Focus
Low-thermal-budget InSb OMVPE for IR detectors and transistors
Low decomposition temperature enables substrate temperature reduction
Verify InSb film quality (XRD, mobility) at target low temperature
Carbon-intrinsic GaSb epitaxy for thermophotovoltaics and tandem cells
Non-methyl decomposition controls carbon background, favoring vacancy-limited doping
Confirm p-type doping mechanism via PL and Hall measurement
Halide-free CVD of GST for phase-change memory research and pilot lines
Halide-free chemistry avoids corrosion and contamination
Demonstrate resistive switching endurance and film stoichiometry
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